molecular formula C11H15FN2O B13268411 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide

3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide

Cat. No.: B13268411
M. Wt: 210.25 g/mol
InChI Key: CUZPVSNVCUBMEB-UHFFFAOYSA-N
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Description

3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide is a chemical compound with the molecular formula C11H15FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 4-fluorobenzylamine with N-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-[(4-fluorophenyl)methyl]propanamide
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
  • (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)-N-methylpropanamide

InChI

InChI=1S/C11H15FN2O/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3,(H,14,15)

InChI Key

CUZPVSNVCUBMEB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)F)CN

Origin of Product

United States

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